molecular formula C11H15BFNO3 B1389307 (2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid CAS No. 1334399-67-5

(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid

Cat. No.: B1389307
CAS No.: 1334399-67-5
M. Wt: 239.05 g/mol
InChI Key: IAANUHQAUPDWNK-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms in a boronic group. They are known for their diverse range of applications, from being used as building blocks and synthetic intermediates in organic chemistry to having potential therapeutic uses .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. One of the most common methods for synthesizing boronic acids is through the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H15BFNO3 . It has an average mass of 239.051 Da and a monoisotopic mass of 239.112900 Da .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. One of the most notable reactions is the Suzuki-Miyaura cross-coupling reaction, which is widely used in carbon-carbon bond-forming reactions . In addition, boronic acids can also participate in rhodium-catalyzed arylation and enantioselective addition reactions .

Scientific Research Applications

FMPA has a wide range of applications in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. For example, it can be used as a catalyst in the synthesis of organic compounds, such as amines and amides. In addition, it has been used in the synthesis of drugs, such as antidepressants and anticonvulsants. FMPA has also been used to synthesize various materials, including polymers and nanomaterials.

Mechanism of Action

Target of Action

The primary target of the compound (2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of biologically active biphenyls and arylboron difluoride Lewis acids .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have suitable bioavailability for its intended applications.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a variety of organic compounds, including biologically active biphenyls and arylboron difluoride Lewis acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by the presence of other functional groups and the pH of the environment . .

Advantages and Limitations for Lab Experiments

The main advantage of using FMPA in lab experiments is its high reactivity and stability. It is also relatively easy to synthesize and can be stored in solution for long periods of time. However, the main limitation of using FMPA is that it can be toxic in high concentrations, and therefore should be handled with care.

Future Directions

There are a number of potential future directions for research involving FMPA. For example, further research could be conducted to explore the mechanism of action of FMPA and its potential biochemical and physiological effects. In addition, further research could be conducted to explore the potential applications of FMPA in organic synthesis, medicinal chemistry, and materials science. Additionally, further research could be conducted to explore the potential toxicity of FMPA and to develop methods for its safe handling. Finally, further research could be conducted to explore the potential for using FMPA in the synthesis of novel compounds and materials.

Biochemical Analysis

Biochemical Properties

(2-Fluoro-5-(morpholinomethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of these enzymes, leading to enzyme inhibition. Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids and cell surface receptors, further highlighting its versatility in biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By inhibiting specific enzymes, this compound can modulate the phosphorylation status of key signaling proteins, thereby affecting gene expression and cellular metabolism. Studies have also shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group forms a reversible covalent bond with the active site of target enzymes, leading to enzyme inhibition. This interaction is particularly relevant in the context of serine proteases, where the compound binds to the serine residue and prevents substrate cleavage. Additionally, this compound can interact with nucleic acids, potentially affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under physiological conditions, although it may undergo hydrolysis over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and cell signaling modulation. The compound’s efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to the cytoplasm and nucleus, where it interacts with target enzymes and nucleic acids. Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

Properties

IUPAC Name

[2-fluoro-5-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c13-11-2-1-9(7-10(11)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAANUHQAUPDWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CN2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197432
Record name Boronic acid, B-[2-fluoro-5-(4-morpholinylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334399-67-5
Record name Boronic acid, B-[2-fluoro-5-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334399-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-5-(4-morpholinylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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